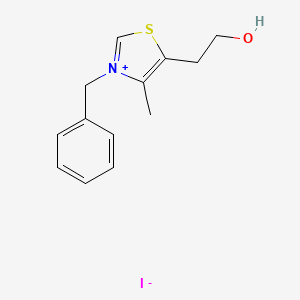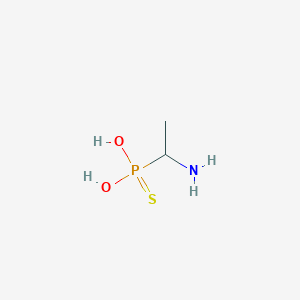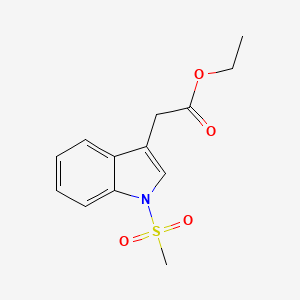
N-(11-Sulfanylundecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-Sulfanylundecyl)acétamide est un composé organique caractérisé par la présence d'un groupe sulfanyle lié à une chaîne undecyle, qui est elle-même connectée à un groupe acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(11-Sulfanylundecyl)acétamide implique généralement la réaction de l'acide 11-mercaptoundécanoïque avec l'anhydride acétique en présence d'un catalyseur approprié. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de N-(11-Sulfanylundecyl)acétamide peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés .
Analyse Des Réactions Chimiques
Types de réactions
N-(11-Sulfanylundecyl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyle peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour donner les thiols correspondants.
Substitution : Le groupe acétamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être employés dans des conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Divers acétamides substitués.
Applications de la recherche scientifique
N-(11-Sulfanylundecyl)acétamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes.
Médecine : Exploré pour son rôle dans le développement de médicaments, en particulier en tant qu'inhibiteur potentiel d'enzymes spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(11-Sulfanylundecyl)acétamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe sulfanyle peut former des liaisons covalentes avec les résidus du site actif, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Le groupe acétamide peut améliorer l'affinité de liaison par liaison hydrogène et interactions hydrophobes .
Applications De Recherche Scientifique
N-(11-Sulfanylundecyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly as a potential inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(11-Sulfanylundecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(11-Mercaptoundecyl)acétamide
- N-(11-Sulfinylundecyl)acétamide
- N-(11-Sulfonylundecyl)acétamide
Unicité
N-(11-Sulfanylundecyl)acétamide est unique en raison de sa combinaison spécifique d'un groupe sulfanyle et d'une partie acétamide, qui confère une réactivité chimique et une activité biologique distinctes. Comparé à des composés similaires, il offre un équilibre entre stabilité et réactivité, ce qui le rend adapté à diverses applications .
Propriétés
Numéro CAS |
148613-49-4 |
|---|---|
Formule moléculaire |
C13H27NOS |
Poids moléculaire |
245.43 g/mol |
Nom IUPAC |
N-(11-sulfanylundecyl)acetamide |
InChI |
InChI=1S/C13H27NOS/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-16/h16H,2-12H2,1H3,(H,14,15) |
Clé InChI |
RONPKCSBRPCXBU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


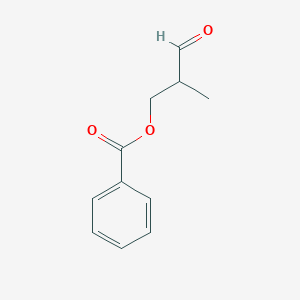
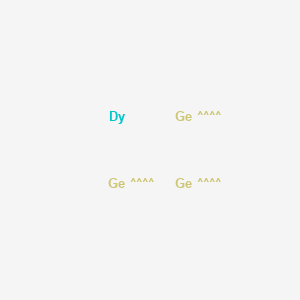
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
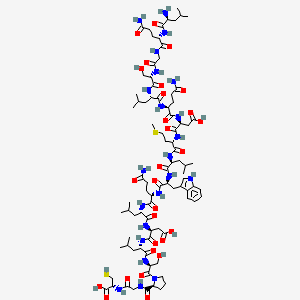
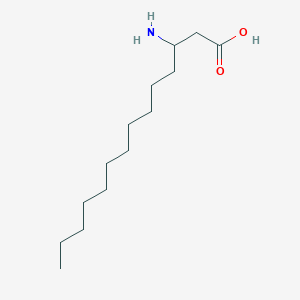

![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
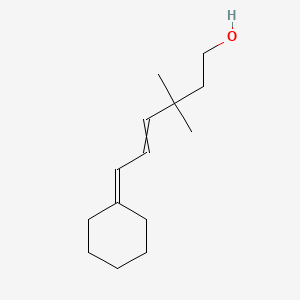
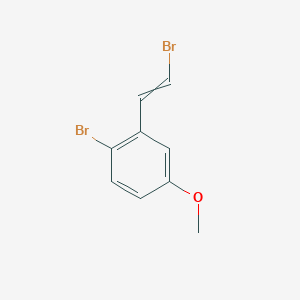

![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
